Product packaging for D-(-)-3-Phosphoglyceric acid disodium(Cat. No.:CAS No. 80731-10-8)

D-(-)-3-Phosphoglyceric acid disodium

Cat. No.: B037804
CAS No.: 80731-10-8
M. Wt: 230.02 g/mol
InChI Key: RGCJWQYUZHTJBE-YBBRRFGFSA-L
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Description

D-(-)-3-Phosphoglyceric acid disodium salt is a key intermediate in the quintessential glycolytic pathway, specifically in the lower payoff phase where it is catalyzed by phosphoglycerate kinase to generate ATP and 3-phosphoglycerate. Its defined stereochemistry (D-(-) form) is critical for substrate specificity in enzymatic assays, making it an essential tool for studying the kinetics and mechanisms of enzymes such as phosphoglycerate mutase and enolase. Researchers utilize this high-purity compound to investigate metabolic flux, ATP production, and cellular energy dynamics in vitro. Beyond central carbon metabolism, it serves as a valuable precursor in biochemical studies exploring the biosynthesis of serine and other amino acids. This reagent is indispensable for reconstituting metabolic pathways, validating diagnostic enzyme assays, and probing the biochemical alterations in metabolic diseases, providing fundamental insights for biochemistry and molecular biology research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Na2O7P B037804 D-(-)-3-Phosphoglyceric acid disodium CAS No. 80731-10-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCJWQYUZHTJBE-YBBRRFGFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585260
Record name Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate
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URL https://comptox.epa.gov/dashboard/DTXSID40585260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80731-10-8
Record name Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-3-Phosphoglyceric acid disodium salt
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Historical Perspectives on the Identification and Elucidation of D 3 Phosphoglyceric Acid Disodium Salt

Early Discoveries in Metabolic Pathways and Intermediates

The journey to understanding 3-PGA began in the early 20th century with intensive research into the process of alcoholic fermentation and muscle contraction. Scientists sought to unravel the sequence of chemical reactions that convert glucose into energy.

Glycolysis: The first metabolic pathway to be elucidated was glycolysis, also known as the Embden-Meyerhof-Parnas (EMP) pathway, named after its key discoverers Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas. wikipedia.orgnih.gov Their collective work, spanning from the 1910s to the 1930s, pieced together the multi-step process of glucose breakdown. Within this sequence, 3-PGA was identified as a crucial intermediate. It is formed during the "pay-off phase" of glycolysis when 1,3-bisphosphoglycerate is converted to 3-PGA by the enzyme phosphoglycerate kinase, a step that generates the cell's energy currency, adenosine (B11128) triphosphate (ATP). ontosight.aiwikipedia.org The phosphorylation of glycolytic intermediates, including 3-PGA, was found to be essential for trapping these molecules within the cell, preventing them from diffusing across the cell membrane. nih.govquora.com

Photosynthesis and the Calvin Cycle: A second, monumental discovery placed 3-PGA at the heart of photosynthesis. In the 1940s and 1950s, Melvin Calvin, Andrew Benson, and James Bassham at the University of California, Berkeley, conducted groundbreaking experiments to trace the path of carbon in photosynthesis. numberanalytics.com Using the radioactive isotope carbon-14 (B1195169) (¹⁴C) as a tracer in green algae (Chlorella), they were able to track how atmospheric carbon dioxide is converted into organic molecules. wikipedia.orgyoutube.com By stopping the photosynthetic process at very short intervals, they identified the initial products. Their work revealed that the first stable product of CO₂ fixation is 3-phosphoglyceric acid. wikipedia.orgbritannica.comsarthaks.com This discovery was a cornerstone in elucidating the light-independent reactions of photosynthesis, now known as the Calvin cycle (or Calvin-Benson cycle). khanacademy.orglumenlearning.comopenmedscience.com The cycle begins with the enzyme RuBisCO fixing a CO₂ molecule to a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP), forming a transient six-carbon compound that immediately splits into two molecules of 3-PGA. wikipedia.orgtru.ca

These parallel discoveries in two fundamental, yet distinct, metabolic pathways underscored the universal importance of 3-phosphoglyceric acid in the biosphere.

Key Discovery Scientists Approximate Time Period Metabolic Pathway Significance of 3-PGA
Elucidation of GlycolysisGustav Embden, Otto Meyerhof, Jakub Parnas1910s - 1930sGlycolysis (EMP Pathway)Identified as a key intermediate in the energy-generating phase. wikipedia.orgnih.gov
Path of Carbon in PhotosynthesisMelvin Calvin, Andrew Benson, James Bassham1940s - 1950sPhotosynthesis (Calvin Cycle)Discovered as the first stable product of carbon dioxide fixation. numberanalytics.comwikipedia.orgbritannica.com

Biochemical Roles of D 3 Phosphoglyceric Acid in Core Metabolic Pathways

Participation in the Calvin Cycle (Carbon Fixation)

Enzymatic Catalysis by Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO)

The fixation of inorganic carbon into the biosphere is predominantly catalyzed by the enzyme Ribulose-1,5-bisphosphate Carboxylase/Oxygenase, commonly known as RuBisCO. nih.gov This enzyme facilitates the carboxylation of ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar, with a molecule of carbon dioxide. doubtnut.com This reaction proceeds through a series of steps including enolisation, carboxylation, hydration, and carbon-carbon bond cleavage, resulting in an unstable six-carbon intermediate that is promptly hydrolyzed. wikipedia.orgmdpi.com The final products of this enzymatic cleavage are two molecules of D-(-)-3-Phosphoglyceric acid. nih.govnih.gov

This carboxylation reaction is the primary entry point of carbon into the Calvin cycle, the metabolic pathway responsible for converting carbon dioxide into glucose and other organic compounds. wikipedia.org The production of 3-PGA is therefore the inaugural step in the synthesis of carbohydrates in photosynthetic organisms. depedtambayan.net

However, RuBisCO is also capable of catalyzing a competing oxygenase reaction, particularly at higher temperatures or lower carbon dioxide concentrations. nih.gov In this non-productive pathway, RuBP reacts with molecular oxygen to produce one molecule of 3-PGA and one molecule of 2-phosphoglycolate, a toxic compound that requires an energy-intensive recycling process known as photorespiration. nih.govwikipedia.org

Despite its relatively slow catalytic rate, with a turnover frequency of only 3-10 carbon dioxide molecules per second per enzyme molecule, RuBisCO is the most abundant protein on Earth, underscoring its indispensable role in global carbon fixation. nih.govwikipedia.org

Biomimetic Systems for Carbon Dioxide Conversion to Glucose Precursors

Inspired by the natural process of carbon fixation in the Calvin cycle, researchers are developing biomimetic systems to convert carbon dioxide into valuable organic molecules. psu.edu The central role of 3-PGA as the initial product of CO2 fixation makes it a key target in these artificial photosynthetic systems. nih.gov

One approach involves the use of photocatalytic cells that mimic the function of RuBisCO. psu.edu These systems aim to couple carbon dioxide with unsaturated polyols, facilitated by Lewis acids such as Mg2+, to generate sugar precursors. psu.edu The development of such systems could provide a sustainable method for fuel production from renewable resources. psu.edu

Furthermore, research into closed ecological systems, such as the BIOS-3 experiment, has provided insights into creating self-sustaining life support systems. wikipedia.org In these environments, algae like Chlorella are used to recycle air by absorbing carbon dioxide and producing oxygen through photosynthesis, a process that inherently involves the production of 3-PGA. wikipedia.org These studies contribute to our understanding of how to engineer artificial ecosystems for applications such as long-duration space missions. wikipedia.org

Contribution to the Pentose (B10789219) Phosphate (B84403) Pathway

D-(-)-3-Phosphoglyceric acid is intricately linked to the pentose phosphate pathway (PPP), a crucial metabolic route that runs parallel to glycolysis. The PPP is essential for generating NADPH, a key reductant in anabolic processes, and for producing pentose sugars, which are precursors for nucleotide biosynthesis.

Intermediates of the PPP, such as erythrose 4-phosphate and sedoheptulose (B1238255) 7-phosphate, can be converted into fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate (G3P). G3P is directly interconvertible with 3-PGA through the action of phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase, thus linking the two pathways. wikipedia.org This connection allows for the flexible distribution of carbon skeletons between glycolysis and the PPP, depending on the metabolic needs of the cell. For instance, in Escherichia coli, 3-PGA can be formed from pentoses, demonstrating the metabolic flux between these pathways. nih.gov

Role in Biosynthetic Routes

Beyond its central role in carbon fixation and glycolysis, D-(-)-3-Phosphoglyceric acid serves as a critical precursor for the biosynthesis of several essential amino acids and is connected to the synthesis of fatty acids.

Precursor for Serine Biosynthesis

In all non-photosynthetic organisms, including mammals, the primary route for L-serine synthesis is the phosphorylated pathway, which begins with the glycolytic intermediate D-3-phosphoglycerate. frontiersin.orgnih.gov The first and rate-limiting step of this pathway is catalyzed by the enzyme D-3-phosphoglycerate dehydrogenase (PGDH). frontiersin.orgdrugbank.com PGDH oxidizes 3-PGA to 3-phosphohydroxypyruvate, with the concomitant reduction of NAD+ to NADH. frontiersin.org

Subsequent enzymatic reactions convert 3-phosphohydroxypyruvate to L-serine. frontiersin.org L-serine is a vital amino acid, serving not only as a component of proteins but also as a precursor for a wide array of other essential metabolites. nih.gov

The activity of PGDH, and thus the rate of serine biosynthesis, is subject to regulation. In many organisms, PGDH is allosterically inhibited by L-serine, providing a negative feedback mechanism. nih.govnih.gov In plants like Arabidopsis thaliana, the regulation is more complex, with some PGDH isozymes being activated by other amino acids. nih.gov

Connection to Glycine (B1666218) and Threonine Formation

L-serine, derived from 3-PGA, is the direct precursor for the synthesis of glycine. nih.gov The enzyme serine hydroxymethyltransferase catalyzes the reversible conversion of serine to glycine, a reaction that also requires tetrahydrofolate. Glycine is not only a proteinogenic amino acid but also a crucial component in the synthesis of purines, glutathione, and other important biomolecules.

The carbon skeleton of threonine is also derived from intermediates of glycolysis, including 3-PGA. The biosynthetic pathway of threonine starts from aspartate, which is synthesized from the glycolytic intermediate oxaloacetate. While the connection is less direct than for serine and glycine, the flux through glycolysis, where 3-PGA is a key intermediate, is essential for providing the necessary precursors for threonine synthesis. Studies have shown that altering the supply of amino acids like glycine can impact the levels of other amino acids, including threonine, in plants. nih.gov

Involvement in Fatty Acid Biosynthesis

The synthesis of fatty acids is intrinsically linked to glycolysis, the pathway in which 3-PGA is a central intermediate. Glycolysis provides both the carbon skeletons and the reducing power (in the form of NADPH, often generated via the pentose phosphate pathway which is connected to glycolysis) required for fatty acid synthesis.

Specifically, the breakdown of glucose through glycolysis leads to the formation of pyruvate (B1213749), which is then converted to acetyl-CoA in the mitochondria. mdpi.com Acetyl-CoA is the primary building block for fatty acid chains. Furthermore, the glycolytic pathway provides dihydroxyacetone phosphate (DHAP), which can be reduced to glycerol-3-phosphate. Glycerol-3-phosphate serves as the backbone for the synthesis of triacylglycerols, the main storage form of fatty acids. nih.gov Therefore, the metabolic flux through the steps involving 3-PGA is critical for supplying the necessary precursors for both the fatty acid chains and the glycerol (B35011) backbone of lipids.

Interactive Data Table: Key Enzymes and Pathways Involving D-(-)-3-Phosphoglyceric Acid

PathwayKey EnzymeSubstrate(s)Product(s)
Calvin Cycle Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO)Ribulose-1,5-bisphosphate, CO₂2 molecules of D-(-)-3-Phosphoglyceric acid
Glycolysis Phosphoglycerate Kinase1,3-Bisphosphoglycerate, ADPD-(-)-3-Phosphoglyceric acid, ATP
Serine Biosynthesis D-3-Phosphoglycerate Dehydrogenase (PGDH)D-(-)-3-Phosphoglyceric acid, NAD⁺3-Phosphohydroxypyruvate, NADH
Pentose Phosphate Pathway (link) Phosphoglycerate Mutase / Enolase / Pyruvate KinaseD-(-)-3-Phosphoglyceric acidPhosphoenolpyruvate (B93156)

Precursor in Phosphatidylcholine Synthesis

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, constituting a significant portion of the cell's total phospholipid mass and playing an indispensable role in membrane structure, function, and cell signaling. nih.govnih.gov The primary route for its de novo synthesis in most cells is the Kennedy pathway, also known as the CDP-choline pathway. nih.govresearchgate.net This pathway utilizes choline (B1196258), ATP, CTP, and diacylglycerol (DAG) as primary substrates.

The role of D-(-)-3-Phosphoglyceric acid (3-PGA) as a precursor in this context is indirect but essential, as it provides the glycerol backbone for the diacylglycerol molecule. The metabolic steps connecting 3-PGA to phosphatidylcholine synthesis are as follows:

Conversion to Dihydroxyacetone Phosphate (DHAP): In the glycolytic pathway, 3-PGA is positioned downstream of the synthesis of the glycerol backbone precursor. However, through the reversible reactions of glycolysis and gluconeogenesis, 3-PGA can be converted back to glyceraldehyde-3-phosphate (G3P) and subsequently to dihydroxyacetone phosphate (DHAP).

Formation of Glycerol-3-Phosphate: DHAP is reduced by the enzyme glycerol-3-phosphate dehydrogenase to form glycerol-3-phosphate.

Synthesis of Phosphatidic Acid: Glycerol-3-phosphate serves as the foundational backbone for phospholipid synthesis. It undergoes two successive acylation reactions, catalyzed by acyltransferases, where two fatty acyl-CoA molecules are attached to form phosphatidic acid (PA). aocs.org

Formation of Diacylglycerol (DAG): Phosphatidic acid is then dephosphorylated by the enzyme phosphatidic acid phosphatase (also known as lipin) to yield diacylglycerol (DAG). aocs.org

Final Step of the Kennedy Pathway: This newly synthesized DAG molecule serves as the acceptor for the phosphocholine (B91661) group. The enzyme cholinephosphotransferase catalyzes the transfer of phosphocholine from cytidine (B196190) diphosphate-choline (CDP-choline) to DAG, resulting in the final product, phosphatidylcholine. nih.govaocs.org

Therefore, the carbon atoms that constitute the glycerol backbone of the major membrane lipid phosphatidylcholine can be directly traced back to intermediates of glycolysis, including D-(-)-3-Phosphoglyceric acid. Research underscores that the homeostasis of phosphatidylcholine is critical for plant growth, development, and the structural integrity of mammalian cell membranes. researchgate.netfrontiersin.org Studies in various organisms, from yeast to mammals, confirm that the Kennedy pathway is the principal route for PC synthesis and that the regulation of its precursor supply, including the DAG backbone derived from glycolytic intermediates, is vital for cellular health. nih.govnih.gov

Table 1: Physicochemical Properties of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt

PropertyValue
CAS Number 80731-10-8
Molecular Formula C₃H₅Na₂O₇P
Molecular Weight 230.02 g/mol
Appearance White powder
Purity ≥93%
Solubility Soluble in water (50 mg/mL)

This table is populated with data from multiple sources. scbt.comsigmaaldrich.comfishersci.com

Table 2: Key Molecules in the de novo Synthesis of Phosphatidylcholine (Kennedy Pathway)

MoleculeRole in Pathway
Choline Initial substrate
Phosphocholine Product of choline phosphorylation
CDP-choline Activated phosphocholine donor
Diacylglycerol (DAG) Glycerol and fatty acid-containing acceptor molecule
Phosphatidylcholine (PC) Final phospholipid product

This table outlines the core components of the CDP-choline pathway for phosphatidylcholine synthesis. researchgate.netaocs.org

Enzymatic Interactions and Regulatory Mechanisms Involving D 3 Phosphoglyceric Acid

Substrate Specificity and Enzyme Kinetics of Phosphoglycerate-Utilizing Enzymes

D-(-)-3-Phosphoglyceric acid (3-PG) serves as a substrate for several key enzymes. The kinetic parameters of these interactions, which follow Michaelis-Menten kinetics, are crucial for understanding the metabolic flux through these pathways. proteopedia.org

Phosphoglycerate Kinase (PGK): This enzyme catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, yielding 3-PG and ATP during glycolysis. wikipedia.orgyoutube.com In gluconeogenesis, it catalyzes the reverse reaction. wikipedia.orgnih.gov The enzyme is a monomer, yet it can exhibit non-linear kinetics, which may be due to the formation of a complex with glyceraldehyde-3-phosphate dehydrogenase. proteopedia.org The Km value for 3-PG in the reverse reaction has been determined for several species, indicating the enzyme's affinity for its substrate. nih.govresearchgate.net For instance, the Km of human PGK1 for 3-PG is 186 μM, while for yeast PGK1, it is 146 μM. nih.govresearchgate.net

Phosphoglycerate Mutase (PGM): PGM catalyzes the isomerization of 3-PG to 2-phosphoglycerate (2-PG). proteopedia.orgwikipedia.org There are two main classes of PGM: cofactor-dependent (dPGM), which requires 2,3-bisphosphoglycerate (B1242519), and cofactor-independent (iPGM). wikipedia.orgnih.gov The Km of chicken breast muscle dPGM for 3-PG is approximately 200 μM. nih.gov

Enolase: This enzyme catalyzes the dehydration of 2-PG to form phosphoenolpyruvate (B93156) (PEP). uwec.eduproteopedia.org It is the subsequent step after the PGM-catalyzed reaction in glycolysis.

Phosphoglycerate Dehydrogenase (PHGDH): In the first step of the serine biosynthesis pathway, PHGDH oxidizes 3-PG to 3-phosphohydroxypyruvate. frontiersin.orgnih.govnih.gov This reaction is a critical branch point from glycolysis. ijbs.com

Table 1: Kinetic Parameters of Key Enzymes Utilizing 3-Phosphoglycerate (B1209933)

Enzyme Organism/Tissue Substrate(s) Km (μM) Vmax
Phosphoglycerate Kinase 1 (PGK1) Human 3-PG 186 nih.govresearchgate.net 3.5-fold lower than forward reaction nih.gov
Phosphoglycerate Kinase 1 (PGK1) Yeast 3-PG 146 nih.govresearchgate.net 5.8-fold lower than forward reaction nih.gov
Phosphoglycerate Kinase (PGK) Corynebacterium glutamicum 3-PG, ATP 260, 110 nih.gov 220 U/mg, 150 U/mg nih.gov
Phosphoglycerate Mutase (PGM) Chicken Breast Muscle 3-PG ~200 nih.gov N/A
Phosphoglycerate Mutase (PGM) General 3-PG 100-200 proteopedia.org N/A
Enolase Klebsiella pneumoniae 2-PG 425 researchgate.net N/A

This table is interactive. Click on the headers to sort the data.

Cofactor Dependencies in Phosphoglycerate Metabolism

The enzymes that metabolize 3-phosphoglycerate often require specific cofactors for their catalytic activity.

Phosphoglycerate Kinase (PGK): This enzyme requires a divalent metal ion, typically Magnesium (Mg²⁺), to facilitate the transfer of the phosphate group. wikipedia.org The Mg²⁺ ion helps to stabilize the negative charges on the phosphate groups of the nucleotide substrates (ADP and ATP). wikipedia.org

Phosphoglycerate Mutase (PGM): As mentioned, there are two classes of PGM. The cofactor-dependent PGM (dPGM) found in vertebrates requires a catalytic amount of 2,3-bisphosphoglycerate to phosphorylate a histidine residue in the active site, which is essential for the phosphoryl transfer reaction. wikipedia.orgnih.govyoutube.com The cofactor-independent PGM (iPGM), found in plants and some microorganisms, does not require 2,3-bisphosphoglycerate but instead uses metal ions, such as Manganese (Mn²⁺), in its active site to facilitate the intramolecular phosphate transfer. nih.govnih.govebi.ac.uk

Enolase: Enolase also has an absolute requirement for divalent metal ions for catalysis. uwec.eduproteopedia.org Two metal ions, typically Mg²⁺, bind to the active site. One is a "conformational" ion that induces the correct enzyme structure for substrate binding, and the second is a "catalytic" ion that participates directly in the dehydration reaction. uwec.edu

Phosphoglycerate Dehydrogenase (PHGDH): This dehydrogenase utilizes Nicotinamide Adenine Dinucleotide (NAD⁺) as a cofactor, which is reduced to NADH as 3-PG is oxidized. frontiersin.orgnih.govijbs.com

Cellular and Physiological Significance of D 3 Phosphoglyceric Acid

Essentiality for Biological Function and Cell Survival

D-(-)-3-Phosphoglyceric acid, commonly known as 3-phosphoglycerate (B1209933) (3-PGA), is indispensable for life, primarily due to its central role in energy metabolism and as a precursor for biosynthesis.

Role in Glycolysis and Energy Production: 3-PGA is a key intermediate in glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749). fiveable.mewikipedia.org Its formation from 1,3-bisphosphoglycerate is a critical, energy-yielding step. Catalyzed by the enzyme phosphoglycerate kinase, this reaction generates a molecule of ATP, the primary energy currency of the cell. fiveable.mewikipedia.org This process of substrate-level phosphorylation is a fundamental mechanism for energy production in virtually all living organisms. wikipedia.org

Precursor for Biomolecule Synthesis: The importance of 3-PGA extends beyond energy generation. It serves as a crucial branch-point metabolite, diverting carbon from glycolysis into major biosynthetic pathways. fiveable.menih.gov Most notably, 3-PGA is the precursor for the de novo synthesis of the amino acid L-serine. wikipedia.orgnih.gov The synthesis of serine from 3-PGA is a three-step enzymatic process initiated by the enzyme 3-phosphoglycerate dehydrogenase (3PGDH). nih.govtaylorandfrancis.com Serine, in turn, is a precursor for other vital amino acids, including glycine (B1666218) and cysteine, and is essential for the production of proteins, nucleotides, and complex lipids like sphingolipids. wikipedia.orgnih.govyoutube.com

Regulation of Cell Fate: Recent research has uncovered a direct link between 3-PGA levels and cell survival, specifically through the regulation of the tumor suppressor protein p53. nih.gov In conditions of low glucose, the resulting low levels of 3-PGA allow the enzyme PHGDH to switch its function from serine synthesis to activating p53-mediated apoptosis (programmed cell death). nih.gov When unoccupied by 3-PGA, PHGDH can form a complex that leads to the phosphorylation and activation of p53, promoting apoptosis. nih.gov Conversely, high levels of 3-PGA keep PHGDH engaged in serine synthesis, suppressing this apoptotic signal. This mechanism demonstrates that 3-PGA is not just a metabolite but a critical sensor of nutrient availability that directly influences cellular life-or-death decisions. nih.gov

Potential Role as a Signaling Molecule

Beyond its well-established metabolic functions, 3-PGA is emerging as a significant signaling molecule that can directly regulate cellular processes through allosteric control of enzymes and by initiating phosphorylation cascades.

Allosteric Regulation of Enzymes: A prime example of its regulatory role is the allosteric activation of pyruvate kinase, the enzyme that catalyzes the final, irreversible step of glycolysis. nih.govacs.org In the hyperthermophilic archaeon Pyrobaculum aerophilum, 3-PGA has been identified as a potent activator of pyruvate kinase. nih.govacs.org This is a notable departure from the typical regulation of pyruvate kinase in many other organisms, which is often controlled by fructose-1,6-bisphosphate. nih.govacs.org This finding suggests that 3-PGA can act as a feed-forward activator, coordinating the activity of the lower part of the glycolytic pathway.

3-Phosphoglycerate-Dependent Protein Phosphorylation: Compelling evidence points to the existence of a novel signaling system in mammalian tissues mediated by 3-PGA. nih.gov Research has demonstrated that 3-PGA can stimulate the phosphorylation of specific proteins, particularly in the brain, through a previously undescribed type of protein kinase, tentatively named 3-phosphoglycerate-dependent protein kinase. nih.govnih.gov This phosphorylation system is distinct from other major signaling pathways, as it is insensitive to common second messengers like cAMP, cGMP, and calcium. nih.gov The primary targets of this kinase in the brain are proteins with molecular masses of 72 and 155 kDa, indicating a specialized role in nervous tissue. nih.gov

Table 1: Signaling Roles of D-(-)-3-Phosphoglyceric Acid

Signaling MechanismTarget Enzyme/ProcessOrganism/TissueEffectReference
Allosteric ActivationPyruvate Kinase (PaPK)Pyrobaculum aerophilum (Archaeon)Potent activation of the final step of glycolysis. nih.govacs.orgacs.org
Dependent Protein PhosphorylationSpecific brain proteins (72 & 155 kDa)Mammalian BrainStimulation of phosphorylation via a novel protein kinase. nih.govnih.gov
Substrate-Level RegulationPhosphoglycerate Dehydrogenase (PHGDH)Mammalian CellsSwitches PHGDH function from serine synthesis to p53 activation at low concentrations. nih.gov

Interactions within Cellular Metabolic Networks

3-PGA stands at a critical crossroads in cellular metabolism, linking the central carbon pathway of glycolysis with several other essential networks, most notably amino acid and nucleotide biosynthesis.

The Glycolysis-Serine Biosynthesis Branch Point: The diversion of 3-PGA from glycolysis to the serine biosynthesis pathway is a key metabolic junction. nih.govresearchgate.net This pathway, initiated by the enzyme 3-phosphoglycerate dehydrogenase (3PGDH), converts 3-PGA into 3-phosphohydroxypyruvate, which is then further metabolized to L-serine. nih.govyoutube.com This connection is vital, as approximately 15% of the carbon flux from glycolysis can be channeled into serine biosynthesis in certain bacteria. pnas.org This metabolic branch allows the cell to balance its need for energy (via glycolysis) with its need for anabolic precursors (via serine). The products derived from serine are extensive, including proteins, the amino acids glycine and cysteine, and one-carbon units essential for synthesizing nucleotides and for methylation reactions. nih.govyoutube.compnas.org

Link to the TCA Cycle and Redox Balance: The metabolic network extends further, connecting glycolysis to the tricarboxylic acid (TCA) cycle. The synthesis of serine from 3-PGA is coupled with other reactions that influence the cell's redox state. For instance, the first step catalyzed by 3PGDH involves the reduction of NAD+ to NADH. youtube.com Furthermore, the serine synthesis pathway is linked to the TCA cycle intermediate α-ketoglutarate (also known as 2-ketoglutarate) through transamination reactions. pnas.org This integration allows the cell to coordinate the metabolism of carbohydrates and amino acids, ensuring a balanced supply of intermediates for both energy production and biosynthesis, and maintaining cellular redox homeostasis. pnas.orgnih.gov

Table 2: Key Metabolic Interactions of D-(-)-3-Phosphoglyceric Acid

Connecting PathwayKey EnzymeProduct/OutcomeSignificanceReference
GlycolysisPhosphoglycerate KinaseATP, 3-PhosphoglycerateCore energy production. fiveable.mewikipedia.org
Serine Biosynthesis Pathway3-Phosphoglycerate Dehydrogenase (3PGDH)3-Phosphohydroxypyruvate (leads to Serine, Glycine, Cysteine)Provides precursors for proteins, nucleotides, and lipids. nih.govtaylorandfrancis.comyoutube.com
TCA Cycle(Indirect via Serine Pathway)Interacts with α-ketoglutarateLinks carbohydrate and amino acid metabolism. pnas.org
GluconeogenesisPhosphoglycerate Kinase (reverse reaction)1,3-BisphosphoglycerateSynthesis of glucose from non-carbohydrate precursors. wikipedia.org

Advanced Methodologies and Research Applications Centered on D 3 Phosphoglyceric Acid Disodium Salt

Quantitative Analysis and Metabolomics Profiling

The ability to accurately measure and interpret the levels of D-(-)-3-Phosphoglyceric acid is fundamental to understanding cellular physiology and metabolic responses.

Detection and Quantification in Diverse Biological Systems

The detection and quantification of 3-phosphoglycerate (B1209933) (3-PGA) in complex biological matrices are accomplished using a range of advanced analytical techniques. Chromatographic methods, such as paper chromatography and column chromatography, have historically been used for its separation. wikipedia.org Modern metabolomics platforms heavily rely on the superior sensitivity and specificity of mass spectrometry (MS).

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly tandem MS (MS/MS), are powerful tools for identifying and quantifying 3-PGA. wikipedia.org For instance, nano-electrospray ionization tandem mass spectrometry enables the quantitative analysis of various phospholipids (B1166683) and can be adapted to measure phosphorylated intermediates like 3-PGA from minimal samples, such as 1000 cells. nih.gov These methods allow for the precise measurement of metabolite levels, providing critical data for understanding metabolic fluxes and cellular states. wikipedia.orgnih.gov

Table 1: Analytical Methods for D-(-)-3-Phosphoglyceric Acid Quantification

Analytical Technique Principle Application Reference
Paper Chromatography Separation based on differential partitioning between a stationary and mobile phase. Separation and measurement of 3-phosphoglycerate. wikipedia.org
Column Chromatography Separation based on differential adsorption of compounds to a solid matrix. Separation and measurement of 3-phosphoglycerate. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification. Identification and quantification of 3-PGA. wikipedia.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation by liquid chromatography coupled with specific mass-based detection. Optimized evaluation and quantification of 3-PGA in complex biological extracts. wikipedia.org
Nano-Electrospray Ionization Tandem MS Highly sensitive MS technique for analyzing small sample volumes. Quantitative analysis of metabolites, including phosphorylated compounds, from very small samples. nih.gov

Metabolite Response to Environmental Stressors (e.g., Chilling Injury)

Plants and other organisms exhibit significant metabolic reprogramming in response to environmental stressors like chilling injury. Chilling injury in susceptible plants, often of tropical or subtropical origin, occurs at low, non-freezing temperatures and can lead to symptoms like discoloration, pitting, and increased decay. nih.govcapes.gov.br

Metabolomic studies reveal that these stresses cause profound changes in cellular metabolism. For example, chilling injury is associated with oxidative stress, leading to an imbalance in reactive oxygen species (ROS) metabolism and subsequent damage to cellular components. mdpi.com Studies on various fruits like peaches and bell peppers show that cold stress alters the activity of antioxidant enzymes and the levels of metabolites involved in central metabolic pathways. nih.govmdpi.com For instance, exposure of plants to certain herbicides, another environmental stressor, has been shown to lower the levels of 3-phosphoglyceric acid (PGA) and ribulose-1,5-bisphosphate (RuBP), affecting carbon fixation. taylorandfrancis.com Research on strawberries has demonstrated that chilling stress significantly impacts the photosynthetic system, which is directly linked to the Calvin cycle where 3-PGA is a primary product. mdpi.com The degradation of phospholipids, such as the conversion of phosphatidylcholine to phosphatidic acid, is another cellular response intimately associated with freezing injury in less hardy plants. nih.gov

Integration into Systems Biology Approaches for Pathway Mapping

D-(-)-3-Phosphoglyceric acid is a key node in metabolic networks, making its quantification essential for systems biology. Systems biology aims to understand the complex interactions within a biological system by integrating data from various "omics" levels, including metabolomics. ebi.ac.uk

By measuring the concentration of metabolites like 3-PGA under different conditions, researchers can map and model metabolic pathways such as glycolysis, gluconeogenesis, and serine biosynthesis. ebi.ac.ukecmdb.ca For example, a comprehensive systems biology study in yeast used quantitative measurements of the metabolome, including 3-PGA, to understand the control of cell growth rate. ebi.ac.uk This type of data is crucial for constructing and validating genome-scale metabolic models. These models can then be used to predict metabolic fluxes and understand how genetic or environmental perturbations affect the entire metabolic network. ebi.ac.uk Such approaches have been used to elucidate metabolic features critical for processes like macrophage activation, showcasing the broad applicability of integrating metabolite data into larger biological models. ebi.ac.uk

In Vitro Experimental Systems and Reconstitution Studies

Beyond its role as a biomarker, D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt is a critical reagent in various in vitro experimental setups, facilitating the study of fundamental biological processes.

Application in Cell-Free Expression Systems for Protein Synthesis

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for synthetic biology, medical diagnostics, and producing recombinant proteins. mdpi.com These systems utilize cellular machinery—in the form of a cell extract—to perform transcription and translation in a test tube. The energy required for protein synthesis is generated from an added energy source, often involving glycolytic intermediates.

Research has shown that the composition of the reaction buffer is critical for optimizing protein yield. In a study using a statistical Design of Experiments approach to optimize a CFPS system, 3-phosphoglyceric acid was identified as one of the most significant components influencing protein synthesis yield. mdpi.com Along with magnesium glutamate, polyethylene (B3416737) glycol, and cell extract concentration, optimizing the level of 3-PGA led to a 400% improvement in protein yield and enhanced the robustness of the system. mdpi.com This highlights its importance as a key energy substrate for regenerating the ATP and GTP required for the energetically demanding process of translation.

Enzyme Assay Development and Optimization for Phosphoglycerate-Dependent Reactions

D-(-)-3-Phosphoglyceric acid disodium salt is an essential substrate for the development and optimization of assays for several enzymes. These assays are crucial for basic research, drug discovery, and clinical diagnostics.

One prominent example is the assay for D-3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the L-serine biosynthesis pathway, which catalyzes the oxidation of 3-PGA to phosphohydroxypyruvate. nih.govfrontiersin.org In a common assay format, the activity of PHGDH is measured by coupling the reaction to a fluorescent reporter system, where the production of NADH is linked to the reduction of resazurin (B115843) to the highly fluorescent resorufin. nih.gov The assay mixture for this reaction contains 3-PGA as the specific substrate. nih.gov

Similarly, 3-PGA is used in coupled enzyme assays for other enzymes. For instance, in an assay for ADP-glucose pyrophosphorylase (AGPase), 3-PGA is included in the reaction mixture along with phosphoglucomutase (PGM) and glucose-6-phosphate dehydrogenase (G6PDH) to link AGPase activity to the production of NADPH, which can be monitored spectrophotometrically. oup.com

Table 2: Examples of D-(-)-3-Phosphoglyceric Acid in Enzyme Assays

Enzyme Role of 3-PGA Detection Method Reference
D-3-Phosphoglycerate Dehydrogenase (PHGDH) Substrate Fluorescence detection (coupled reaction) nih.gov
ADP-glucose Pyrophosphorylase (AGPase) Activator/Part of coupled reaction Spectrophotometric (increase in absorbance at 340 nm) oup.com

Studies on the Phosphorylation of Glyceric Acid in Aqueous Solutions

The formation of D-(-)-3-Phosphoglyceric acid from glyceric acid in aqueous environments has been a subject of significant interest, particularly in the context of prebiotic chemistry and the origins of metabolic pathways. Research has demonstrated that this phosphorylation can occur non-enzymatically under conditions plausibly present on the early Earth.

One line of investigation has focused on the role of condensed phosphates, such as trimetaphosphate, as phosphorylating agents. In a notable study, researchers demonstrated the phosphorylation of glyceric acid in an alkaline aqueous solution. nih.govresearchgate.net By reacting 0.05 M glyceric acid with 0.5 M trimetaphosphate, a mixture of 2- and 3-phosphoglyceric acids was produced, achieving combined yields of up to 40%. nih.govresearchgate.net This reaction is significant as it shows a plausible, non-enzymatic route for converting a simple organic molecule into a key metabolic intermediate. nih.govresearchgate.net

Another area of research has explored the catalytic role of metal ions in primordial ocean environments. Studies simulating the chemical composition of the Archean ocean have shown that metal ions, particularly ferrous iron (Fe(II)), can catalyze a series of reactions resembling modern glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govacs.org In these simulated environments, which are oxygen-free and rich in soluble iron, various sugar phosphates, including intermediates like 3-phosphoglycerate, are formed and interconverted. nih.govwikipedia.org The catalytic activity was found to be highly dependent on the presence of Fe(II) and on the pH of the solution. nih.gov Gentle acidic or neutral conditions tended to favor non-enzymatic reactions analogous to glycolysis, while alkaline conditions favored reactions similar to the pentose phosphate pathway. nih.gov These findings suggest that the fundamental structure of central carbon metabolism could have been shaped by the geochemical conditions of the prebiotic world, with Fe(II) acting as a primitive catalyst. nih.gov

The table below summarizes key findings from studies on the non-enzymatic phosphorylation of glyceric acid.

Study FocusPhosphorylating Agent / CatalystKey ConditionsProductsReported Yield / OutcomeReference
Prebiotic PhosphorylationTrimetaphosphate0.05 M Glyceric Acid, 0.5 M Trimetaphosphate, Alkaline pH2- and 3-Phosphoglyceric acidUp to 40% combined yield nih.gov, researchgate.net
Simulated Archean OceanFerrous Iron (Fe(II))Anoxic, Iron-rich aqueous solution, Neutral to alkaline pHIntermediates of glycolysis and pentose phosphate pathway, including 3-phosphoglycerateFe(II) catalyzes interconversions and increases reaction specificity and rate. nih.gov, nih.gov,

Structural Biology Approaches for Enzyme-Phosphoglycerate Complexes

Understanding the precise interactions between D-(-)-3-Phosphoglyceric acid (3-PGA) and its associated enzymes is fundamental to elucidating its biological role. Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided atomic-level insights into these molecular complexes.

Crystallographic Studies of Enzyme-D-(-)-3-Phosphoglyceric Acid Interactions

X-ray crystallography has been instrumental in revealing the three-dimensional structures of several key glycolytic enzymes in complex with 3-PGA or its analogs. These studies detail the specific binding sites and the conformational changes that occur upon substrate binding.

Phosphoglycerate Mutase (PGM): This enzyme catalyzes the isomerization of 3-PGA to 2-phosphoglycerate.

Saccharomyces cerevisiae (Yeast) PGM: The crystal structure of the tetrameric yeast PGM in complex with 3-PGA has been determined at a resolution of 1.7 Å. nih.gov The structure shows 3-PGA bound at the base of a 12 Å deep cleft. The C2 atom of the substrate is positioned just 3.5 Å away from the primary catalytic residue, Histidine 8, poised for the phosphoryl transfer. nih.gov The substrate is held in place by hydrogen bonds with residues such as Arginine 7 and Arginine 59. nih.gov

Bacillus stearothermophilus PGM: The crystal structure of this manganese-dependent PGM complexed with 3-PGA has been resolved to 1.9 Å. acs.org This structure was the first of its kind for a cofactor-independent PGM. It reveals a distinct architecture from the yeast enzyme and shows two essential Mn²⁺ ions in the active site. acs.org These ions and 14 active site residues coordinate the 3-PGA substrate, facilitating the transfer of the phosphate group to a serine residue (Ser62) to form a phosphoserine intermediate as part of the catalytic mechanism. acs.orgnih.gov

Phosphoglycerate Kinase (PGK): This enzyme catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming 3-PGA and ATP.

Yeast PGK: The structure of yeast PGK, determined at 2.5 Å resolution (PDB ID: 3PGK), shows an enzyme with two distinct domains (N- and C-terminal). rsc.org The N-terminal domain is responsible for binding 3-PGA, while the C-terminal domain binds the nucleotide (ADP or ATP). rsc.orgnih.gov Substrate binding induces a significant "hinge-bending" conformational change, bringing the two domains and their bound substrates closer together to facilitate the phosphoryl transfer. rsc.org

Thermotoga maritima PGK: The high-resolution (2.0 Å) structure of PGK from this hyperthermophilic bacterium was co-crystallized with 3-PGA and an ATP analog. dntb.gov.ua This structure captures the enzyme in a "closed" conformation, providing a snapshot of the enzyme state after catalysis. dntb.gov.ua

Human PGK: The crystal structure of human PGK bound to 3-PGA has been solved to 1.85 Å resolution (PDB ID: 3C39). nih.gov This analysis provided insights into the enzyme's broad substrate specificity. nih.gov

The following table presents a summary of key crystallographic studies on enzyme-3-PGA complexes.

EnzymeOrganismPDB IDResolution (Å)Key Structural InsightsReference
Phosphoglycerate MutaseSaccharomyces cerevisiae1QHF (example)1.73-PGA binds in a 12 Å cleft; C2 atom is 3.5 Å from catalytic His8. nih.gov, nih.gov
Phosphoglycerate MutaseBacillus stearothermophilus1O981.9Cofactor-independent mechanism; two Mn²⁺ ions essential for catalysis via a phosphoserine intermediate. acs.org, nih.gov
Phosphoglycerate KinaseSaccharomyces cerevisiae3PGK2.5Two-domain structure with hinge-bending motion; N-terminal domain binds 3-PGA. , nih.gov
Phosphoglycerate KinaseThermotoga maritima1VPE2.0Structure captured in a largely closed conformation with products bound. dntb.gov.ua
Phosphoglycerate KinaseHuman3C391.85Reveals molecular basis for broad substrate specificity. nih.gov

Spectroscopic Investigations (e.g., NMR, DFT) of Molecular Complexation

While crystallography provides static snapshots, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational approaches such as Density Functional Theory (DFT)-related analyses offer dynamic and energetic information about enzyme-substrate interactions in solution.

³¹P NMR Spectroscopy: This technique is particularly powerful for studying phosphate-containing molecules like 3-PGA and its interactions with enzymes.

Yeast Phosphoglycerate Kinase (PGK): A series of ³¹P NMR studies investigated the substrate complexes of yeast PGK. nih.govacs.orgnih.gov By measuring the paramagnetic effects of Mn(II) and Co(II) ions on the relaxation rates of the ³¹P nuclei of bound substrates (ATP, ADP, and 3-PGA), researchers could calculate distances between the metal ion and the phosphate groups. nih.gov In the quaternary E•MnADP•3-PGA complex, the distance between the Mn(II) ion and the phosphorus atom of 3-PGA was determined to be 11.1 ± 0.3 Å. This relatively large distance suggested that in this state, the enzyme exists in an "open" conformation in solution. Further studies showed that the ³¹P chemical shifts of enzyme-bound 3-PGA were unaffected by pH changes between 6.4 and 9.0, indicating the phosphate group is well-sequestered from the bulk solution within the enzyme's active site. acs.org

Rabbit Muscle Phosphoglycerate Mutase (PGM): ³¹P NMR spin-transfer techniques were used to measure the rate of phosphoryl group exchange between 2-PGA and 3-PGA as catalyzed by PGM. nih.gov These experiments provided kinetic data for the enzyme in a highly concentrated state, mimicking the cellular environment, and showed that the turnover rates were similar to those from conventional assays. nih.gov

Computational and Force Distribution Analysis:

Human Phosphoglycerate Kinase (hPGK): A computational study using Molecular Dynamics simulations combined with Force Distribution Analysis (FDA), a method for analyzing internal molecular forces, described a long-range allosteric pathway in hPGK. nih.govplos.org The analysis showed how the binding of substrates (ADP and a 1,3-bisphosphoglycerate analog) creates a network of internal forces that propagates from the binding sites to the hinge region of the enzyme. plos.org This stress initiates the large-scale hinge-bending motion required to bring the substrates together for catalysis, highlighting how ligand binding translates into the functional conformational change of the enzyme. nih.govplos.org

The table below summarizes findings from spectroscopic and computational investigations.

MethodEnzymeOrganismFocus of StudyKey FindingsReference
³¹P NMRPhosphoglycerate KinaseSaccharomyces cerevisiaeStructure of E•MnADP•3-PGA complexMn(II) to ³¹P distance of 11.1 Å suggests an open conformation in solution. nih.gov,
³¹P NMRPhosphoglycerate KinaseSaccharomyces cerevisiaeEffect of pH on bound substrates³¹P chemical shift of bound 3-PGA is insensitive to pH (6.4-9.0), indicating sequestration from solution. acs.org
³¹P NMR (Spin-Transfer)Phosphoglycerate MutaseRabbitEnzyme kineticsMeasured phosphoryl exchange rates between 2-PGA and 3-PGA. nih.gov
Force Distribution AnalysisPhosphoglycerate KinaseHumanAllosteric signaling pathwayRevealed a pathway of internal forces from substrate binding sites to the hinge region, driving conformational change. plos.org, nih.gov

Emerging Research Directions and Biotechnological Prospects

Exploration of D-(-)-3-Phosphoglyceric Acid in Disease Metabolism Research

D-(-)-3-Phosphoglyceric acid (D-3-PGA) and its associated metabolic pathways are increasingly recognized as critical players in the pathobiology of various diseases, most notably cancer and certain neurodegenerative disorders.

In oncology, the focus often falls on the enzyme D-3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first and rate-limiting step in the serine biosynthesis pathway, converting D-3-PGA into 3-phosphohydroxypyruvate. researchgate.netnih.govnih.gov Many cancer cells exhibit metabolic reprogramming to fuel their rapid proliferation, and the serine synthesis pathway is frequently dysregulated. nih.govresearchgate.net Upregulation of PHGDH has been observed in numerous cancers, including melanoma, breast cancer, glioma, and cervical cancer. nih.govresearchgate.net This heightened activity diverts D-3-PGA from glycolysis into a pathway that produces serine and other crucial molecules needed for the synthesis of proteins, lipids, and nucleotides, as well as for maintaining redox balance, all of which are essential for tumor growth. researchgate.netrmit.edu.vnnih.gov Consequently, PHGDH is being investigated as a significant biomarker and a promising therapeutic target for cancer treatment. nih.govresearchgate.net

In the context of neurological disorders, deficiencies in the L-serine biosynthesis pathway, starting with D-3-PGA, are linked to severe neurometabolic disorders. nih.gov Conditions characterized by PHGDH deficiency can lead to congenital microcephaly, seizures, and psychomotor retardation, highlighting the critical role of this metabolic route in the proper development and function of the central nervous system. nih.gov Research also points to the involvement of related metabolic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), in neurodegenerative diseases like Alzheimer's, suggesting that disruptions in glycolysis, where D-3-PGA is an intermediate, can contribute to neurodegeneration. nih.gov

Table 1: Role of D-(-)-3-Phosphoglyceric Acid Pathway in Disease

Disease Category Key Enzyme/Process Role of D-3-PGA Pathway Implication
Cancer PHGDH Upregulation D-3-PGA is diverted from glycolysis to the serine biosynthesis pathway to support tumor proliferation. researchgate.netnih.govrmit.edu.vn PHGDH is a potential therapeutic target and biomarker for various cancers. nih.govresearchgate.net
Neurometabolic Disorders PHGDH Deficiency Impaired L-serine biosynthesis from D-3-PGA. Leads to severe neurological symptoms like microcephaly and seizures. nih.gov
Neurodegenerative Disease Disrupted Glycolysis Altered levels of glycolytic intermediates, including D-3-PGA, may contribute to pathology. Implicates central metabolism in diseases like Alzheimer's. nih.gov

Metabolic Engineering Strategies Involving Phosphoglycerate Pathways

The central position of the phosphoglycerate pathway in metabolism makes it a prime target for metabolic engineering. Scientists are manipulating this pathway in microorganisms to enhance the production of valuable biofuels and chemicals. nih.govfrontiersin.org The core strategies involve redirecting carbon flux towards a desired product, increasing the availability of precursors like D-3-PGA, and optimizing the cellular energy balance (ATP and NADPH). nih.gov

A key objective is to channel intermediates from central metabolism, such as D-3-PGA, into synthetic pathways to produce non-native compounds. nih.govwustl.edu This often requires the introduction of heterologous genes and the knockout of competing metabolic routes to prevent carbon loss to unwanted byproducts like ethanol (B145695) or acetate (B1210297). nih.gov For example, to improve the yield of a target chemical, engineers might upregulate enzymes downstream of D-3-PGA in a desired synthetic pathway while simultaneously deleting genes for enzymes that pull intermediates into other native pathways. frontiersin.org

Furthermore, ensuring a sufficient supply of cofactors like NADPH is critical. One strategy involves overexpressing NADP-dependent enzymes that directly oxidize intermediates like glyceraldehyde 3-phosphate to 3-phosphoglycerate (B1209933), thereby increasing the NADPH pool available for NADPH-dependent biosynthetic reactions. nih.gov Such holistic approaches, which consider the entire metabolic network, are essential for developing microbial "cell factories" capable of producing chemicals and biofuels sustainably and economically. nih.govfrontiersin.org

Table 2: Metabolic Engineering Strategies Targeting the Phosphoglycerate Pathway

Strategy Description Example Application Reference
Redirecting Carbon Flux Overexpressing enzymes in the desired biosynthetic pathway and deleting genes for competing pathways. Increasing production of advanced biofuels by minimizing formation of byproducts like acetate and ethanol. nih.gov
Enhancing Precursor Supply Increasing the expression of enzymes upstream of the target product to boost the concentration of key intermediates. Overexpressing pyruvate (B1213749) carboxylase to increase the pool for 3-hydroxypropionic acid (3-HP) production. researchgate.net
Cofactor Engineering Modifying pathways to increase the availability of essential cofactors like ATP and NADPH. Overexpression of NADP-dependent glyceraldehyde 3-phosphate dehydrogenase to enhance NADPH supply for lysine (B10760008) production. nih.gov
Pathway Optimization Introducing and optimizing novel synthetic pathways in host organisms. Establishing a synthetic β-alanine pathway in K. phaffii for 3-HP production. researchgate.net

Novel Applications in Synthetic Pathways and Biocatalysis

The unique biochemical properties of D-(-)-3-Phosphoglyceric acid and its derivatives make them valuable components in the construction of novel synthetic biological systems and for use in biocatalysis. In the field of bottom-up synthetic biology, which aims to build artificial cells from basic components, intermediates of central metabolism are crucial.

For instance, researchers are designing synthetic vesicles that can perform specific metabolic tasks. One significant challenge is creating a system for sustained membrane growth, which requires a continuous supply of glycerol (B35011) 3-phosphate, a close relative of D-3-PGA. nih.gov By encapsulating enzymes like glycerol kinase within these vesicles, scientists can convert externally supplied glycerol into glycerol 3-phosphate, a foundational block for phospholipid biosynthesis. nih.gov This process can be powered by an encapsulated ATP regeneration system, demonstrating how components of central metabolism can be repurposed to create dynamic, life-like systems. nih.gov

In biocatalysis, enzymes that utilize D-3-PGA are employed for specific chemical transformations. The conversion of D-3-PGA to 2-phosphoglycerate by phosphoglycerate mutase is a classic example of an isomerase reaction that can be studied and potentially harnessed. youtube.com Furthermore, D-3-PGA serves as a precursor for the synthesis of important amino acids like serine, glycine (B1666218), and cysteine. wikipedia.orgfiveable.me This link is being exploited in metabolic engineering to create microbial strains that overproduce these amino acids for industrial use. The entire phosphoglycerate pathway, with its array of phosphorylated intermediates, provides a rich toolkit for synthetic biologists and biochemists to design novel reaction cascades and produce high-value chemicals.

Q & A

Basic Research Questions

Q. How should researchers verify the purity of D-(-)-3-Phosphoglyceric Acid Disodium Salt (3-PGA) for enzymatic assays?

  • Methodology : Use high-performance liquid chromatography (HPLC) or enzymatic activity assays to confirm purity. For example, enzymatic assays can measure 3-PGA's ability to inhibit yeast enolase, with activity correlated to purity . Standardize results against certified reference materials (e.g., ≥93% purity as per supplier specifications) .

Q. What are the optimal storage conditions to maintain 3-PGA stability in long-term studies?

  • Methodology : Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis. For aqueous solutions, prepare fresh aliquots and avoid repeated freeze-thaw cycles. Stability tests using mass spectrometry can track degradation products over time .

Q. How can 3-PGA be standardized for use in glycolysis pathway reconstitution experiments?

  • Methodology : Prepare a calibration curve with known concentrations of 3-PGA (e.g., 0.1–10 mM) and measure absorbance at 340 nm in coupled assays with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and NADH. Validate with internal controls like ATP or NADH depletion rates .

Advanced Research Questions

Q. How does 3-PGA’s role as a competitive inhibitor of yeast enolase inform experimental design in metabolic flux analysis?

  • Methodology : Use isotopically labeled 3-PGA (e.g., ¹³C or ²H) to trace carbon flux in glycolysis and serine biosynthesis. Combine with LC-MS to quantify isotopic enrichment in downstream metabolites. Control for off-target effects by comparing wild-type and enolase-deficient yeast strains .

Q. What experimental strategies resolve contradictions in 3-PGA’s reported Ki values for enolase inhibition?

  • Methodology : Perform kinetic assays under standardized conditions (pH 7.4, 25°C) with purified enolase. Vary 3-PGA concentrations (0.1–5 mM) and measure velocity curves using a coupled assay with 2-phosphoglycerate as substrate. Use nonlinear regression to calculate Ki, accounting for substrate depletion and buffer interference .

Q. How can 3-PGA be utilized in structural studies of RNA-protein interactions?

  • Methodology : Incorporate deuterated 3-PGA (synthesized via enzymatic methods) into RNA transcription assays to probe RNA folding dynamics. Use small-angle X-ray scattering (SAXS) or NMR to analyze RNA conformational changes in the presence of 3-PGA-derived metabolites .

Q. What protocols ensure reproducibility in 3-PGA’s application to plant metabolic engineering?

  • Methodology : Optimize in vitro chloroplast assays by titrating 3-PGA (0.5–2 mM) with ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Monitor carbon fixation rates via ¹⁴CO₂ incorporation and validate with transgenic plants overexpressing 3-PGA transporters .

Methodological Validation and Troubleshooting

Q. How to address discrepancies in 3-PGA’s molecular weight across vendor specifications?

  • Methodology : Confirm molecular weight (theoretical: 230.02–232.04 g/mol) via high-resolution mass spectrometry (HR-MS). Cross-reference with CAS registry data (80731-10-8) and adjust buffer calculations accordingly .

Q. What controls are critical when using 3-PGA in cell culture studies of serine biosynthesis?

  • Methodology : Include knockout cell lines (e.g., PHGDH-deficient) to isolate 3-PGA’s contribution to serine production. Supplement media with stable isotope-labeled glucose (U-¹³C) and track label incorporation into serine via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.